molecular formula C17H15N3OS2 B2608826 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 394230-60-5

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2608826
CAS No.: 394230-60-5
M. Wt: 341.45
InChI Key: IOKJNSBPMBMUJW-UHFFFAOYSA-N
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Description

2-(Phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic 1,3,4-thiadiazole derivative of significant interest in medicinal chemistry and oncology research. Compounds based on the 1,3,4-thiadiazole scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines, making them promising candidates for the development of novel anticancer agents (Toolabi et al., 2022 ; Aliabadi et al., 2013 ). The core 1,3,4-thiadiazole structure is known to be a privileged pharmacophore in drug discovery. Its mechanism of action, inferred from structurally similar molecules, may involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. For instance, related compounds have been identified as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary target in antiangiogenic cancer therapy (Toolabi et al., 2022 ). Other studies on analogous molecules suggest that such compounds can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2 (Toolabi et al., 2022 ). The specific substitution pattern of this acetamide derivative, featuring phenylthio and o-tolyl moieties, is designed to optimize its bioactivity and selectivity for research purposes. This compound is intended for use in in vitro assays, such as cytotoxicity screening using the MTT assay, and for further investigation into its precise molecular targets and mechanism of action (Aliabadi et al., 2013 ). This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-7-5-6-10-14(12)16-19-20-17(23-16)18-15(21)11-22-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKJNSBPMBMUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-amino-5-(o-tolyl)-1,3,4-thiadiazole with phenylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Formation of the Phenylthio Substituent

The phenylthio group at position 2 is typically introduced through nucleophilic substitution. For example:

  • Chloro Group Substitution : If the thiadiazole initially has a chloro group at position 2, it can react with phenylthiol (C₆H₅SH) in the presence of a base (e.g., pyridine) to form the phenylthio derivative .

  • Mechanism : The sulfur atom in the thiadiazole ring activates the chloro group for nucleophilic attack, facilitating substitution .

Acetamide Group Formation

The acetamide group at position 2 is synthesized via amide bond formation:

  • Coupling Reagents : Reactions involving carbodiimides (e.g., EDC) and hydroxybenzotriazole (HOBt) to link the thiadiazole amine with acylating agents (e.g., acetyl chloride) .

  • Synthesis Example : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with phenylacetic acid derivatives using EDC/HOBt in acetonitrile .

Phenylthio Group

  • Oxidation : The phenylthio group can oxidize to sulfoxide or sulfone under oxidizing conditions (e.g., H₂O₂, peracetic acid).

  • Nucleophilic Substitution : Activation of the sulfur atom may enable substitution with other nucleophiles (e.g., amines, alcohols).

Acetamide Group

  • Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions.

  • Amide Bond Cleavage : Enzymatic or chemical cleavage (e.g., using hydrazine) to yield the corresponding amine.

Thiadiazole Ring Reactivity

  • Ring-Opening Reactions : Uncommon under standard conditions but possible under extreme pH or oxidative stress.

  • Electrophilic Substitution : The sulfur atom in the thiadiazole may direct electrophilic substitution at position 5 (o-tolyl-substituted).

Research Findings on Related Compounds

  • Anticancer Activity : Thiadiazole derivatives with phenylthio and acetamide groups exhibit cytotoxic effects, potentially through VEGFR-2 inhibition .

  • Antimicrobial Properties : Thiadiazole rings with substituents like o-tolyl may enhance interactions with microbial targets .

  • Structural Modifications : Substituents at position 5 (e.g., o-tolyl) influence biological activity, with bulky groups often improving potency .

Potential Reaction Implications

The compound’s reactivity highlights its utility in medicinal chemistry:

  • Drug Design : The phenylthio and acetamide groups provide sites for further functionalization.

  • Metabolic Stability : The thiadiazole ring’s resistance to hydrolysis suggests potential for in vivo applications.

Scientific Research Applications

Pharmacological Applications

The compound has shown potential in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds with the thiadiazole moiety can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans and Aspergillus niger . For instance, derivatives with halogen substituents on the phenyl ring have shown enhanced antibacterial activity.
  • Anticancer Properties : Thiadiazole derivatives are being investigated for their anticancer effects. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways . Some studies report that compounds similar to 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide inhibit tumor growth in vitro by inducing apoptosis in cancer cells.
  • Antiparasitic Activity : The compound's structural features suggest potential activity against parasitic infections. Thiadiazole derivatives have been linked to treatments for diseases such as Chagas disease and sleeping sickness due to their ability to disrupt parasite metabolism .

Material Science Applications

Thiadiazole compounds are also being explored for their utility in material science:

  • Conductive Polymers : The incorporation of thiadiazole units into polymers can enhance their electrical conductivity. This property is essential for developing advanced materials for electronic devices .
  • Sensors : Due to their electronic properties, thiadiazole derivatives are being studied for use in sensor technologies. Their ability to interact with various analytes makes them suitable candidates for detecting environmental pollutants or biological markers.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines showed that the compound induced significant cytotoxicity. Mechanistic studies revealed that it interfered with DNA synthesis and cell cycle progression, leading to increased apoptosis rates in treated cells .

Mechanism of Action

The mechanism of action of 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar derivatives reported in the literature, focusing on substituent variations, physicochemical properties, synthetic yields, and biological activities.

Substituent Variations and Structural Features

The key structural differences among analogs lie in:

  • Thiadiazole Ring Substituents: Modifications at the 5-position of the thiadiazole (e.g., o-tolyl, benzylthio, nitrophenylamino).
  • Acetamide Side Chain : Variations in the α-substituent (e.g., phenylthio, benzoxazolylthio, ureido groups).
Table 1: Structural and Physicochemical Comparison
Compound Name Thiadiazole Substituent Acetamide Substituent Melting Point (°C) Yield (%) Notable Bioactivity Source
Target Compound* 5-(o-tolyl) 2-(phenylthio) N/A N/A Unknown N/A
5m 5-(o-tolyl) 2-(benzo[d]oxazol-2-ylthio) 217.6–218.7 60 Neuroprotective potential
5c 5-(4-methylbenzylthio) 2-(thiadiazinan-3-yl) 169–171 67 Antimicrobial
4g 5-(3-phenylureido) 2-((6-methylbenzothiazol-2-yl)thio) 263–265 N/A Antiproliferative
3 5-((4-nitrophenyl)amino) N-(4-chlorophenyl) N/A N/A Antiglioma (Akt inhibition)

Key Observations

Influence of Thiadiazole Substituents
  • Compound 5m, with a benzo[d]oxazol-2-ylthio group, exhibits a higher melting point (217.6–218.7°C) compared to benzylthio-substituted analogs (e.g., 5c: 169–171°C), likely due to increased molecular planarity and π-π stacking .
  • Electron-Withdrawing Groups : Compounds with nitro (e.g., 3 ) or chloro substituents (e.g., 5d ) often show enhanced bioactivity, such as apoptosis induction, via interactions with cellular targets like Akt .
Acetamide Side Chain Modifications
  • Phenylthio vs. Benzoxazolylthio : The target compound’s phenylthio group is less polar than the benzoxazolylthio group in 5m, which may affect solubility and binding affinity. Benzoxazole derivatives are associated with neuroprotective effects due to their ability to cross the blood-brain barrier .
  • Ureido and Thiadiazinan-3-yl Groups : Ureido-substituted analogs (e.g., 4g ) exhibit antiproliferative activity, while thiadiazinan-3-yl derivatives (e.g., 5c ) show antimicrobial effects, highlighting the role of hydrogen-bonding groups in target recognition.

Research Findings and Implications

Structure-Activity Relationship (SAR)

  • Hydrogen-Bonding Capacity : Ureido and thioamide groups improve target binding via hydrogen bonds, as seen in 4g and 3 .

Biological Activity

2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C19H19N3OS2
  • Molecular Weight : 369.5 g/mol
  • CAS Number : 394237-64-0

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. The compound this compound has shown promising results in inducing apoptosis in cancer cells.

  • Cytotoxic Effects :
    • A study assessed the cytotoxic activity of related thiadiazole compounds against human cancer cell lines such as HT-29 (colon), A431 (skin), and PC3 (prostate). The results indicated significant cytotoxicity with IC50 values ranging from 0.74 to 10 μg/mL across different lines .
    • In particular, derivatives containing a phenyl urea warhead demonstrated enhanced antiproliferative effects, with compound 9e exhibiting the highest cytotoxicity against A431 cells, inducing apoptosis via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
  • Mechanisms of Action :
    • The mechanism involves inhibition of key signaling pathways associated with cell survival and proliferation. For instance, compound 9e inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
    • Furthermore, compounds derived from the thiadiazole scaffold have been shown to induce apoptosis by activating caspases in various cancer cell lines, suggesting a potential pathway for therapeutic intervention .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural components. The presence of specific substituents on the phenyl ring significantly affects their cytotoxic potency:

CompoundCell LineIC50 (μg/mL)Mechanism
Compound 9eA431<0.5Apoptosis induction via Bax/Bcl-2 modulation
Compound 4bMCF7<1.0Caspase activation (caspases 3 & 9)
Compound 4cSKNMC<1.5Apoptosis via caspase pathway

Case Studies

  • Antiproliferative Activity :
    • A recent study synthesized a series of thiadiazole derivatives and evaluated their activity against MCF7 and HCT116 cell lines. Compounds exhibited varying degrees of antiproliferative effects; notably, those with halogen substitutions demonstrated enhanced activity due to increased electron-withdrawing effects that stabilize the active conformation necessary for interaction with target proteins .
  • In Vivo Studies :
    • Although most studies focus on in vitro assessments, preliminary in vivo studies suggest that these compounds can effectively inhibit tumor growth in animal models, indicating their potential for further development into therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(phenylthio)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Route 1 : Reflux 2-chloro-N-phenylacetamide derivatives with sodium azide (NaN₃) in a toluene:water (8:2) solvent system for 5–7 hours. Monitor progress via TLC (hexane:ethyl acetate, 9:1). Isolate via crystallization (ethanol) or ethyl acetate extraction .

  • Route 2 : Use alkylating agents (e.g., 2-bromo-acetophenone) with KI catalysis. Purify via recrystallization (ethanol) and confirm purity via melting point and NMR .

  • Optimization : Adjust solvent ratios (e.g., toluene:water), catalyst loading (KI), and reaction time. Higher NaN₃ molar equivalents (1.5x) improve azide substitution .

    • Data Table :
MethodSolvent SystemCatalystYield (%)Reference
NaN₃ RefluxToluene:WaterNone70–84
Alkylation with KIEthanolKI82–84

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm), methyl/methylene groups (δ 4.8–5.0 ppm), and NH₂ signals (δ 7.3 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 252 [M+1] for thiadiazole derivatives) .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., C: 47.79% calculated vs. 47.65% observed) .

Q. What initial biological screening approaches are recommended for this compound?

  • Methods :

  • Antimicrobial Assays : Test against Staphylococcus aureus using agar diffusion or broth microdilution (MIC determination) .
  • Molecular Docking : Simulate binding to bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .

Advanced Research Questions

Q. How can computational methods predict the compound’s mechanism of action?

  • Protocol :

  • Docking Setup : Prepare the compound’s 3D structure (e.g., using Open Babel). Optimize the target protein (e.g., S. aureus FabI) via molecular dynamics.
  • Binding Analysis : Identify key interactions (e.g., hydrogen bonds with Thr121, hydrophobic contacts with Phe204) .
    • Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with experimental IC₅₀ values .

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Strategies :

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .
  • Substituent Effects : Synthesize analogs (e.g., varying o-tolyl groups) to isolate activity trends. For example, electron-withdrawing groups may enhance antibacterial potency .

Q. What strategies improve synthetic yield in large-scale preparations?

  • Optimization :

  • Solvent Choice : Replace toluene with DMF for higher solubility of intermediates .

  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate alkylation steps .

    • Data Table :
ParameterSmall-Scale Yield (%)Optimized Large-Scale Yield (%)
Standard Reflux8475
DMF + TBAB CatalystN/A88

Q. How do structural modifications influence the compound’s pharmacokinetic properties?

  • SAR Insights :

  • Thiadiazole Core : Essential for antimicrobial activity; replacing sulfur with oxygen reduces potency .
  • Phenylthio Group : Enhances lipophilicity, improving membrane permeability (logP = 2.8 vs. 1.9 for unsubstituted analogs) .

Contradiction Resolution Example

Issue : One study reports potent activity against S. aureus (MIC = 4 µg/mL), while another shows no inhibition.
Analysis :

  • Possible Causes :

Strain-specific resistance (e.g., MRSA vs. MSSA).

Solubility differences (e.g., DMSO vs. aqueous buffer).

  • Solution : Retest under uniform conditions (CLSI guidelines) and include solubility enhancers (e.g., Tween 80) .

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